molecular formula C14H19N7O2 B1235878 4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone

4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone

Cat. No. B1235878
M. Wt: 317.35 g/mol
InChI Key: CWTWQRUUBOIIFY-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[[4-(diethylamino)phenyl]methylideneamino]urea is a dialkylarylamine and a tertiary amino compound.

Scientific Research Applications

Mesogenic Properties and Characterization

  • Semicarbazones, including those derived from benzaldehydes, have been synthesized and studied for their mesomorphism (displaying properties of both liquids and solids). However, semicarbazones often face issues with decomposition. These compounds are characterized using various analytical techniques like UV, IR, and NMR spectroscopy (Chudgar, Shah, & Vora, 1989).

Synthesis Techniques and Chemical Transformations

  • Oxadiazoles, including those derived from semicarbazones, have been synthesized through oxidative cyclization using different reagents and conditions. These processes involve interesting mechanisms, such as the formation of triazolones and nitrilimine intermediates, and highlight the diverse chemical transformations possible with semicarbazones (Scott, Lambe, & Butler, 1971).

Applications in Material Science

  • The study of 4-(diethylamino)benzaldehyde-based compounds in material science, particularly in the context of corrosion inhibition for steel, has been documented. One study explored the efficacy of a related compound, 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone, in preventing corrosion in maraging steel in acidic environments. This research is significant for industrial applications, particularly in metal preservation (Poornima, Nayak, & Shetty, 2011).

Photophysical and Antimicrobial Studies

  • Benzimidazole, benzoxazole, and benzothiazole derivatives, prepared from compounds including 4-(diethylamino)benzaldehyde, have been evaluated for antimicrobial activity. These compounds have shown promising results against bacterial and fungal strains, indicating their potential in medical research and drug development. Additionally, their photophysical properties have been studied, contributing to our understanding of their behavior in different environments (Padalkar et al., 2014).

properties

Molecular Formula

C14H19N7O2

Molecular Weight

317.35 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea

InChI

InChI=1S/C14H19N7O2/c1-3-21(4-2)11-7-5-10(6-8-11)9-16-18-14(22)17-13-12(15)19-23-20-13/h5-9H,3-4H2,1-2H3,(H2,15,19)(H2,17,18,20,22)/b16-9+

InChI Key

CWTWQRUUBOIIFY-CXUHLZMHSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NC2=NON=C2N

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=NON=C2N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=NON=C2N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone
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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone
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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone
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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone
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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone
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4-(diethylamino)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone

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